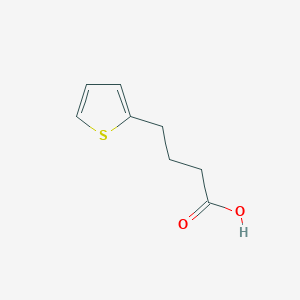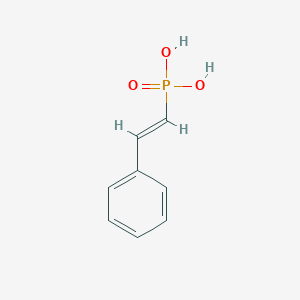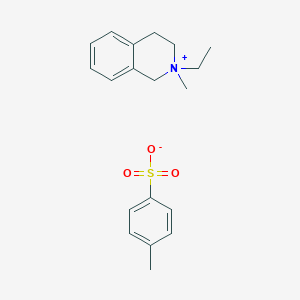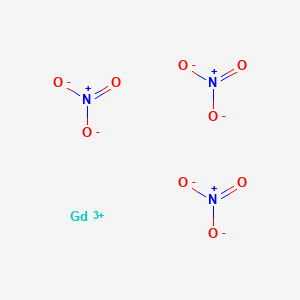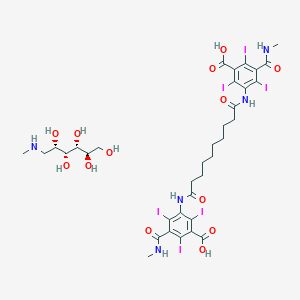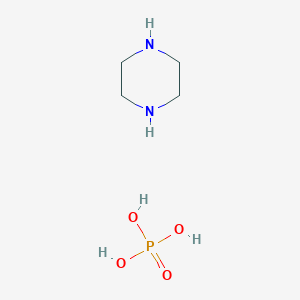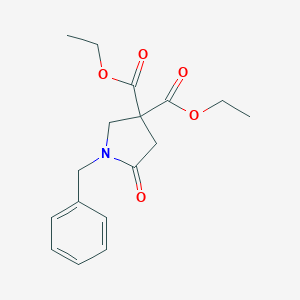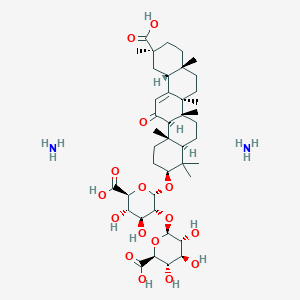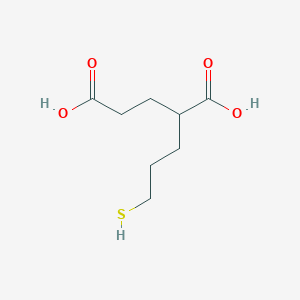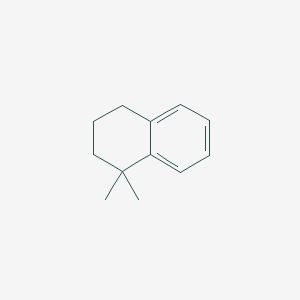
1,1-Dimethyltetralin
Vue d'ensemble
Description
1,1-Dimethyltetralin is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-12(2)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,5,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIPNDAVRBMCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173598 | |
| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985-59-7 | |
| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,1-Dimethyltetralin derivatives in chemical synthesis?
A1: this compound derivatives serve as crucial building blocks in synthesizing various compounds, notably those with musk-like odors. For instance, 1,1-dimethyl-7-isobutyryltetralin stands out as a significant musk odorant. []
Q2: Can you elaborate on the synthesis of 1,1-dimethyl-7-isobutyryltetralin and its relevance to other terpenoids?
A2: The synthesis of 1,1-dimethyl-7-isobutyryltetralin starts with readily available methyl 4-phenylbutanoate and involves a series of reactions including acylation, reduction, Grignard reaction, reoxidation, and cyclodehydration. [] Interestingly, 7-tert-butyl-1,1-dimethyltetralin, derived from 1,1-dimethyl-7-isobutyryltetralin, is also a rearrangement product of the terpenoid 10-methylenelongibornane. []
Q3: How is 7-isopropyl-1,1-dimethyltetralin synthesized from longifolene, and what role do catalysts play in this process?
A3: 7-isopropyl-1,1-dimethyltetralin can be synthesized through the catalytic rearrangement of longifolene. Research highlights the effectiveness of nano-crystalline sulfated zirconia catalysts in this solvent-free synthesis. [] Additionally, SO42-/TiO2-ZrO2 composite oxides, synthesized via the sol-gel method, exhibit excellent catalytic properties for this transformation. The catalyst composition, particularly the Zr/Zr+Ti molar ratio, significantly influences the selectivity and yield of 7-isopropyl-1,1-dimethyltetralin. []
Q4: Beyond aromatization, are there other notable applications of this compound derivatives in medicinal chemistry?
A4: Yes, research explored 2-amino-1,1-dimethyltetralin hydrochlorides, specifically 2-amino, 2-methylamino, and 2-dimethylamino derivatives, for their potential analgesic and CNS-suppressant activities. [] While the analgesic activity of these specific compounds was not reported in the referenced study, the research highlights the interest in exploring this compound derivatives for their pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
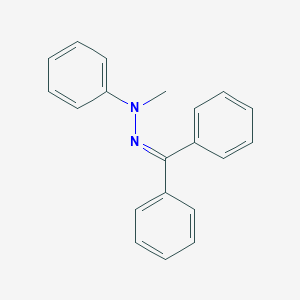
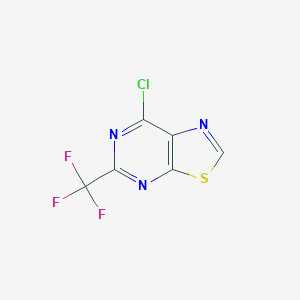
![Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI)](/img/structure/B155420.png)
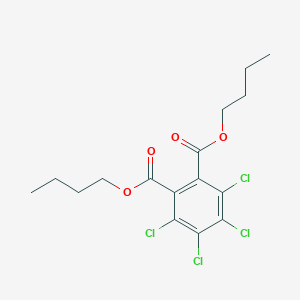
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
